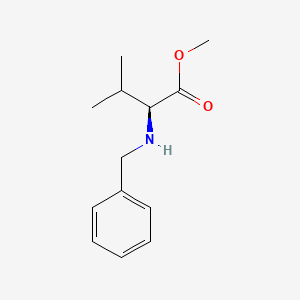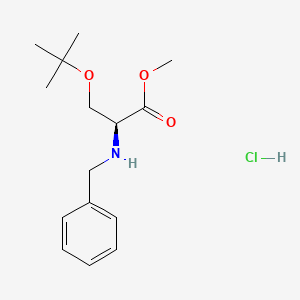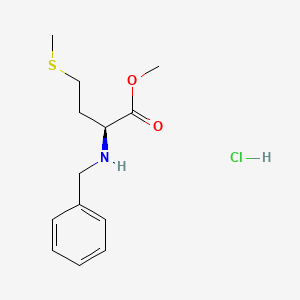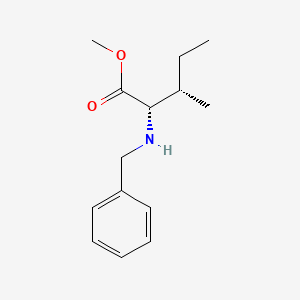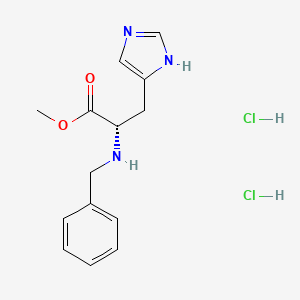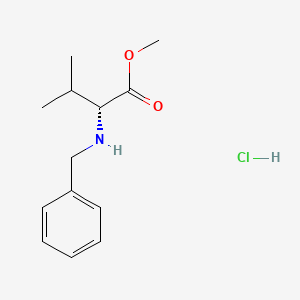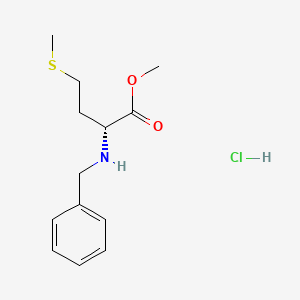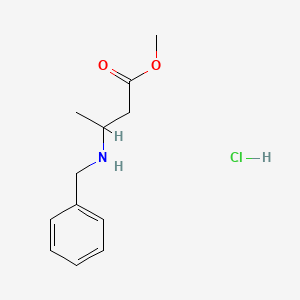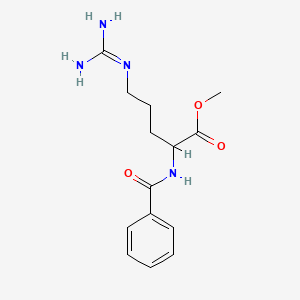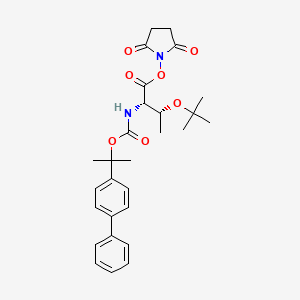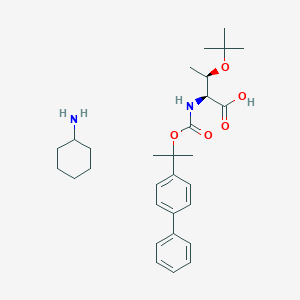
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride” is a diamino acid that is hexanoic acid carrying two amino substituents at positions 2 and 51. It is functionally related to a D-norleucine1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride involves the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material2.Molecular Structure Analysis
The molecular formula of “(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride” is C6H14N2O21. The exact mass is 146.105527694 g/mol1.
Chemical Reactions Analysis
As a diamino acid, “(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride” can participate in various chemical reactions. However, specific reactions involving this compound are not readily available in the literature.Physical And Chemical Properties Analysis
The compound has a molecular weight of 146.19 g/mol1. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors1. The topological polar surface area is 89.3 Ų1.Scientific Research Applications
Biotechnological Production and Applications
One of the key areas of research involves the biotechnological production of biochemical compounds, including diols and related compounds, from biomass. Such compounds have a wide range of applications, including in the synthesis of biodegradable polymers, green chemistry, and as feedstock for various chemicals (Zhi-Long Xiu & A. Zeng, 2008).
Role in Metabolic Pathways
Research into compounds like chlorogenic acid, which shares functional groups with diamino acids, highlights their roles in metabolic syndromes and chronic diseases. Such compounds are of interest due to their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making them valuable for studying disease mechanisms and potential therapeutic interventions (Jesús Santana-Gálvez et al., 2017).
Advanced Drug Delivery Systems
The development of advanced drug delivery systems, such as ProLindac (AP5346), involves the use of compounds with specific stereochemistry, similar to "(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride". ProLindac, for instance, is a DACH (diaminocyclohexane) platinum polymer prodrug used in cancer treatment, highlighting the importance of such compounds in developing targeted therapies (D. Nowotnik & E. Cvitkovic, 2009).
Environmental and Toxicological Studies
The environmental fate and toxicological effects of herbicides like 2,4-D, although not directly related, provide a framework for understanding the environmental interactions and biological effects of complex biochemical compounds. Studies focus on their presence in ecosystems, their effects on non-target species, and the importance of understanding their degradation pathways for environmental safety (F. Islam et al., 2017).
Safety And Hazards
Specific safety and hazard information for “(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride” is not readily available in the literature.
Future Directions
The future directions for the study and application of “(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride” are not explicitly mentioned in the literature. However, as a diamino acid, it could have potential applications in the field of biochemistry and pharmaceuticals.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
(2S,5R)-2,5-diaminohexanedioic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCFLWGFNLVME-NDXJVULZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672090 |
Source


|
| Record name | (2R,5S)-2,5-Diaminohexanedioic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride | |
CAS RN |
213686-09-0 |
Source


|
| Record name | (2R,5S)-2,5-Diaminohexanedioic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


